molecular formula C10H11N7O3S B13996137 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-87-1

5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide

Cat. No.: B13996137
CAS No.: 83296-87-1
M. Wt: 309.31 g/mol
InChI Key: KLQMBFCHZCFBJR-UHFFFAOYSA-N
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Description

5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is a complex organic compound with the molecular formula C10H11N7O3S. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield disubstituted imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. One notable target is AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound can stimulate AMPK activity, leading to various downstream effects, including increased metabolic activity and altered muscle composition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific structural features and the presence of the sulfamoylphenyl group. This makes it particularly effective in certain biochemical pathways and offers distinct advantages in drug development and other applications.

Properties

CAS No.

83296-87-1

Molecular Formula

C10H11N7O3S

Molecular Weight

309.31 g/mol

IUPAC Name

4-amino-2-[(4-sulfamoylphenyl)diazenyl]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H11N7O3S/c11-8-7(9(12)18)14-10(15-8)17-16-5-1-3-6(4-2-5)21(13,19)20/h1-4H,11H2,(H2,12,18)(H,14,15)(H2,13,19,20)

InChI Key

KLQMBFCHZCFBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)S(=O)(=O)N

Origin of Product

United States

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